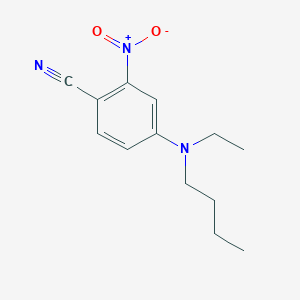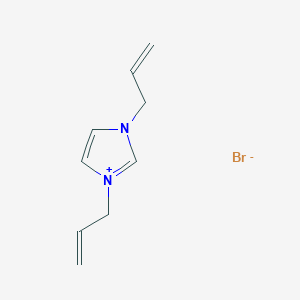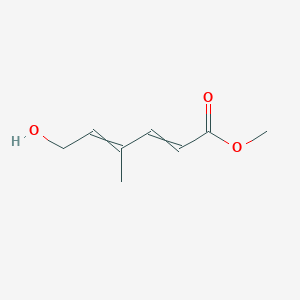![molecular formula C16H15NS2 B12531914 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole CAS No. 820961-82-8](/img/structure/B12531914.png)
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a phenylpropyl group attached to the sulfur atom of the benzothiazole ring
Méthodes De Préparation
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with LiAlH4 produces the thiol derivative.
Applications De Recherche Scientifique
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of benzothiazoles exhibit various pharmacological activities, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfur atom in the benzothiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylpropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole include:
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: This compound has a similar structure but contains an ethan-1-ol group instead of the benzothiazole ring.
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: This compound features a benzoic acid moiety instead of the benzothiazole ring.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
The uniqueness of this compound lies in its benzothiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
820961-82-8 |
|---|---|
Formule moléculaire |
C16H15NS2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-(3-phenylpropylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-2-7-13(8-3-1)9-6-12-18-16-17-14-10-4-5-11-15(14)19-16/h1-5,7-8,10-11H,6,9,12H2 |
Clé InChI |
FOFBXOWIGVYGHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)

![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)



![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)


![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
